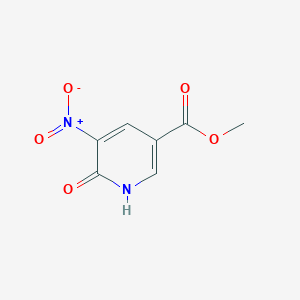

Methyl 6-hydroxy-5-nitronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7(11)4-2-5(9(12)13)6(10)8-3-4/h2-3H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGFGEIQCLRIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579289 | |

| Record name | Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222970-61-8 | |

| Record name | Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-hydroxy-5-nitronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-hydroxy-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-hydroxy-5-nitronicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization data.

Introduction

This compound, with the chemical formula C₇H₆N₂O₅, is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group, a nitro group, and a methyl ester.[1] Its structure suggests potential applications as a building block in the synthesis of more complex, biologically active molecules. The presence of the nitro group, a strong electron-withdrawing substituent, and the hydroxyl group, an electron-donating group, on the pyridine ring significantly influences its chemical reactivity and potential for further functionalization.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process:

-

Nitration of 6-hydroxynicotinic acid: This step introduces the nitro group at the 5-position of the pyridine ring.

-

Fischer Esterification: The resulting 6-hydroxy-5-nitronicotinic acid is then esterified with methanol to yield the final product.

Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid

This protocol is adapted from established methods for the nitration of 6-hydroxynicotinic acid.[2]

-

Materials:

-

6-Hydroxynicotinic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Deionized water

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 15 g of 6-hydroxynicotinic acid to 45 mL of concentrated sulfuric acid.

-

Maintain the temperature at 0°C and add 10.4 mL of fuming nitric acid dropwise.

-

After the addition is complete, slowly warm the reaction mixture to 45°C and maintain this temperature for 3 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with cold deionized water and air-dry to obtain 6-hydroxy-5-nitronicotinic acid.

-

Step 2: Synthesis of this compound (Fischer Esterification)

This is a general procedure for the Fischer esterification of nicotinic acid derivatives.[3][4][5]

-

Materials:

-

6-Hydroxy-5-nitronicotinic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend the dried 6-hydroxy-5-nitronicotinic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Characterization of this compound

The following section details the expected analytical data for the characterization of the final product. Note that while some physical properties are reported, the spectral data are predicted based on the analysis of structurally similar compounds.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₅ | [1] |

| Molecular Weight | 198.13 g/mol | |

| IUPAC Name | methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | |

| CAS Number | 222970-61-8 | |

| Melting Point | 214-216 °C | |

| Appearance | Expected to be a solid |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the hydroxyl group. For the precursor acid, 6-hydroxy-5-nitronicotinic acid, proton signals have been reported at δ 8.37 (d, J=2.5 Hz, 1H) and 8.65 (d, J=2.5 Hz, 1H) in DMSO-d₆.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (H-2) | ~8.4 - 8.7 | d |

| Aromatic CH (H-4) | ~8.7 - 9.0 | d |

| Methyl (OCH₃) | ~3.9 - 4.1 | s |

| Hydroxyl (OH) | Broad, variable | s |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 - 170 |

| Aromatic C-2 | ~145 - 150 |

| Aromatic C-3 | ~120 - 125 |

| Aromatic C-4 | ~140 - 145 |

| Aromatic C-5 | ~135 - 140 |

| Aromatic C-6 | ~160 - 165 |

| Methyl (OCH₃) | ~52 - 55 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[6][7]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (ester) | 1715 - 1735 | Strong |

| C=C and C=N Stretch (aromatic) | 1400 - 1600 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

| C-O Stretch (ester) | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 198 |

| [M - OCH₃]⁺ | 167 |

| [M - NO₂]⁺ | 152 |

| [M - COOCH₃]⁺ | 139 |

Experimental Workflow for Characterization

Caption: Workflow for the purification and characterization of the final product.

Safety Information

This compound is classified as a hazardous substance. It is predicted to cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established chemical transformations. The provided characterization data, while predicted, offers a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols and safety precautions is essential for the successful and safe handling of this chemical.

References

- 1. Buy 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

Physicochemical Properties of Methyl 6-hydroxy-5-nitronicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 6-hydroxy-5-nitronicotinate (CAS No: 222970-61-8). Due to a scarcity of direct experimental data for this compound, this document consolidates available computed data and complements it with experimental data from structurally related analogs. Detailed experimental protocols for synthesis and property determination are proposed based on established chemical principles. This guide aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this and related nitropyridine derivatives.

Chemical Identity and Computed Properties

This compound is a heterocyclic compound belonging to the nitropyridine class of molecules. Its structure incorporates a pyridine ring substituted with a methyl ester, a hydroxyl group, and a nitro group, suggesting its potential for diverse chemical reactivity and biological activity.

Below is a summary of its basic identifiers and computed physicochemical properties.

| Property | Value | Source |

| IUPAC Name | methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | PubChem[1] |

| CAS Number | 222970-61-8 | PubChem[1] |

| Molecular Formula | C₇H₆N₂O₅ | PubChem[1] |

| Molecular Weight | 198.13 g/mol | PubChem[1] |

| Monoisotopic Mass | 198.02767130 Da | PubChem[1] |

| XLogP3-AA (Predicted) | -0.2 | PubChem[1] |

| Topological Polar Surface Area | 101 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Experimental Physicochemical Data (Analog Comparison)

| Property | Methyl 6-chloro-5-nitronicotinate | Source |

| Melting Point | 76 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 317.8 ± 37.0 °C at 760 mmHg | ChemicalBook[2] |

| Density (Predicted) | 1.500 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | -4.81 ± 0.10 | ChemicalBook[2] |

Synthesis and Experimental Protocols

Proposed Synthesis: Fischer Esterification

A plausible and widely used method for the synthesis of this compound is the Fischer esterification of its carboxylic acid precursor, 6-hydroxy-5-nitronicotinic acid, using methanol in the presence of an acid catalyst. This reaction is an equilibrium process, and using an excess of the alcohol can drive the reaction towards the formation of the ester.

Caption: Proposed workflow for the synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol for Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-hydroxy-5-nitronicotinic acid (1.0 equivalent).

-

Reagent Addition: Add a large excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess methanol is then removed under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by techniques such as column chromatography on silica gel or recrystallization to obtain the final product of high purity.

Protocol for Solubility Determination (Isothermal Shake-Flask Method)

A standard and reliable method for determining the solubility of a compound is the isothermal shake-flask method.

Caption: Logical workflow for the experimental determination of solubility.

-

Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution can be achieved.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

Quantification: Accurately dilute the filtered solution and determine the concentration of this compound using a validated analytical method, such as HPLC with UV detection.

-

Data Analysis: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound is currently available in public databases. Spectroscopic prediction tools can provide estimated data that can aid in the characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and ester groups and the electron-donating effect of the hydroxyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.13 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester or the nitro group.

Biological Activity and Potential Applications

While there is no specific biological activity data reported for this compound, the broader class of nitropyridine derivatives is known to exhibit a wide range of biological activities. These compounds are considered privileged structures in medicinal chemistry.[3]

Nitropyridine derivatives have been investigated for various therapeutic applications, including:

-

Antimicrobial activity: The nitro group can be crucial for the antimicrobial effects of certain compounds.[4]

-

Anticancer activity: Some nitropyridine-containing molecules have shown potential as anticancer agents.[3]

-

Enzyme inhibition: Certain derivatives have been found to inhibit specific enzymes, making them interesting candidates for drug development.[3]

The presence of the nitro group, hydroxyl group, and methyl ester on the pyridine scaffold of this compound makes it an interesting candidate for further investigation in drug discovery and development programs.[4] It can also serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of interest with limited publicly available experimental data. This guide has compiled the existing computed physicochemical properties and provided context by comparing them with an experimentally characterized structural analog. The proposed experimental protocols for synthesis and solubility determination offer a practical framework for researchers to generate reliable data for this compound. The discussion on the potential biological activities of the broader nitropyridine class highlights the rationale for further investigation into the therapeutic potential of this compound. This document serves as a foundational resource to facilitate future research and development involving this molecule.

References

"Methyl 6-hydroxy-5-nitronicotinate" CAS number 222970-61-8

An In-depth Technical Guide to Methyl 6-hydroxy-5-nitronicotinate

CAS Number: 222970-61-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₇H₆N₂O₅. While direct biological activity data for this compound is not extensively available in public literature, it serves as a crucial intermediate in the synthesis of pharmacologically active molecules, including inhibitors of Rho-associated protein kinase (ROCK) and histone deacetylase (HDAC). This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key building block in the development of therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₅ | PubChem[1] |

| Molecular Weight | 198.13 g/mol | PubChem[1] |

| IUPAC Name | methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | PubChem[1] |

| CAS Number | 222970-61-8 | PubChem[1] |

| XLogP3-AA | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 198.02767130 g/mol | PubChem[1] |

| Monoisotopic Mass | 198.02767130 g/mol | PubChem[1] |

Synthesis

This compound is synthesized via the esterification of 6-hydroxy-5-nitropyridine-3-carboxylic acid.

Experimental Protocol: Fischer Esterification

This protocol is adapted from patent literature describing the synthesis of the compound.[2]

Materials:

-

6-hydroxy-5-nitropyridine-3-carboxylic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a 1000-mL round-bottom flask, dissolve 16 g (86.91 mmol) of 6-hydroxy-5-nitropyridine-3-carboxylic acid in 450 mL of methanol.[2]

-

Carefully add 9 mL of concentrated sulfuric acid to the solution.[2]

-

Equip the flask with a reflux condenser and heat the reaction mixture to 65°C.[2]

-

Allow the reaction to stir at this temperature overnight.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the resulting mixture under reduced pressure using a rotary evaporator to yield the crude product.

Role in Drug Development

This compound is a valuable intermediate in the synthesis of complex heterocyclic molecules with therapeutic potential. Its utility has been demonstrated in the development of inhibitors for two distinct and important drug targets: Rho-associated protein kinase (ROCK) and histone deacetylases (HDACs).

Intermediate in the Synthesis of ROCK Inhibitors

The RhoA/ROCK signaling pathway is implicated in various cellular functions, and its dysregulation is associated with inflammatory disorders, immune disorders, and fibrosis.[2] this compound serves as a starting material for the synthesis of indazolyl thiadiazolamines, a class of compounds that have been investigated as ROCK inhibitors.[2]

Intermediate in the Synthesis of HDAC Inhibitors

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of therapeutics for various diseases, including cancers, autoimmune disorders, mental disorders, and neurodegenerative diseases.[3] this compound is utilized as a precursor in the synthesis of bicyclic hydroxamic acids, which have been identified as potent HDAC inhibitors.[3][4]

The following protocol, adapted from patent literature, describes the use of this compound in the next step of a synthetic sequence towards an HDAC inhibitor.[3][4]

Materials:

-

This compound

-

Absolute Ethanol (abs. EtOH)

-

Palladium on carbon (Pd/C, 10% w/w)

-

Hydrogen gas (H₂)

-

Celite®

-

Methanol (MeOH) for filtration

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 200 mg (1.01 mmol) of this compound in 10 mL of absolute ethanol in a suitable reaction flask.[3][4]

-

Stir the mixture at room temperature under a hydrogen atmosphere for 16 hours.[3][4]

-

Upon completion, filter the crude mixture through a pad of Celite®, washing with methanol.[3][4]

-

Remove the solvents from the filtrate in vacuo to obtain the crude product, which can be used in the subsequent synthetic step without further purification.[3][4]

Biological Activity

There is currently a lack of publicly available data on the direct biological activity of this compound. Its primary role described in the scientific literature is that of a synthetic intermediate. The biological effects of the final products derived from this molecule, such as the inhibition of ROCK and HDAC, are not properties of the intermediate itself but rather of the more complex molecules synthesized from it.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[1]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

It is imperative that this compound be handled by trained personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

Conclusion

This compound is a key chemical intermediate with significant utility in the field of medicinal chemistry and drug development. While it does not appear to have been extensively profiled for its own biological activity, its importance is underscored by its role in the synthesis of potent inhibitors of ROCK and HDAC, two clinically relevant enzyme families. The synthetic protocols outlined in this guide provide a foundation for researchers working on the development of novel therapeutics based on these and other molecular scaffolds. As with all chemical reagents, appropriate safety precautions must be strictly followed during its handling and use.

References

- 1. This compound | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease - Google Patents [patents.google.com]

- 3. WO2017108282A1 - Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Analysis of Methyl 6-hydroxy-5-nitronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-hydroxy-5-nitronicotinate. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data, computed values, and experimental data from its immediate precursor, 6-hydroxy-5-nitronicotinic acid, for comparative analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: Methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate[1]

-

Molecular Formula: C₇H₆N₂O₅[1]

-

Molecular Weight: 198.13 g/mol [1]

-

CAS Number: 222970-61-8[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | d | 1H | H-2 |

| ~8.4 | d | 1H | H-4 |

| ~3.9 | s | 3H | -OCH₃ |

| ~11-13 (broad) | s | 1H | -OH |

Experimental ¹H NMR Data for 6-Hydroxy-5-nitronicotinic acid (in DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 13.3 | s (broad) | - | 2H | -COOH & -OH |

| 8.65 | d | 2.5 | 1H | H-4 |

| 8.38 | d | 2.5 | 1H | H-2 |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~160 | C-6 |

| ~145 | C-2 |

| ~140 | C-4 |

| ~130 | C-5 |

| ~120 | C-3 |

| ~53 | -OCH₃ |

Infrared (IR) Spectroscopy

Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 (broad) | Strong | O-H stretch (H-bonded) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1620 | Medium | C=C stretch (aromatic) |

| 1550 & 1350 | Strong | N-O stretch (nitro group) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Computed Mass Spectrometry Data for this compound [1]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 199.03494 |

| [M+Na]⁺ | 221.01688 |

| [M-H]⁻ | 197.02038 |

| [M+NH₄]⁺ | 216.06148 |

| [M+K]⁺ | 236.99082 |

| [M+H-H₂O]⁺ | 181.02492 |

Experimental Mass Spectrum Data for 6-Hydroxy-5-nitronicotinic acid [2]

| Ion | m/z (Experimental) |

| [M+H]⁺ | 184 |

| [M-H]⁻ | 183 |

Experimental Protocols

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer. Chemical shifts would be referenced to the residual solvent peak.

FT-IR Spectroscopy

The solid sample would be analyzed using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[3] The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a transparent disk.[3]

Electrospray Ionization Mass Spectrometry (ESI-MS)

A dilute solution of the sample (approximately 10 µg/mL) would be prepared in a suitable solvent such as methanol or acetonitrile.[4] The solution is then introduced into the electrospray ionization source of a mass spectrometer.[5] The analysis can be performed in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualizations

References

- 1. This compound | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

"Methyl 6-hydroxy-5-nitronicotinate" molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Methyl 6-hydroxy-5-nitronicotinate, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This guide details its chemical structure, nomenclature, physicochemical properties, and relevant experimental data to support further research and development.

Molecular Structure and Nomenclature

This compound is a pyridine derivative characterized by a methyl ester at position 3, a nitro group at position 5, and a hydroxyl group at position 6. The presence of these functional groups makes it a versatile intermediate for further chemical modifications.

The molecule exists in tautomeric forms, with the pyridone form being significant. The IUPAC name "methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate" reflects this keto-enol tautomerism.

Molecular Structure:

Physicochemical and Computed Properties

Quantitative data for this compound has been compiled from various sources. The following tables summarize its key computed physical and chemical properties.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 198.13 g/mol | [1][3] |

| Monoisotopic Mass | 198.02767130 Da | [1][2] |

| XlogP (Predicted) | -0.2 | [1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 199.03494 | 134.4 | [2] |

| [M+Na]⁺ | 221.01688 | 142.9 | [2] |

| [M-H]⁻ | 197.02038 | 136.3 | [2] |

| [M+NH₄]⁺ | 216.06148 | 150.9 | [2] |

| [M+K]⁺ | 236.99082 | 137.5 | [2] |

| [M+HCOO]⁻ | 243.02586 | 158.1 | [2] |

Biological Context and Potential Applications

While specific biological activity for this compound is not extensively documented, its parent acid, 6-Hydroxy-5-nitronicotinic acid, is recognized as a crucial intermediate in the synthesis of pharmaceuticals and pesticides.[4] Pyridine derivatives often exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anti-tumor effects.[4]

A structurally related compound, Methyl 4,6-dihydroxy-5-nitronicotinate, has shown potential as an antimicrobial and anti-inflammatory agent, highlighting the therapeutic possibilities for this class of molecules.[5] Given its structural features, this compound serves as a valuable scaffold for generating libraries of novel compounds in drug discovery programs.

Experimental Protocols: Synthesis of a Related Derivative

No direct synthesis protocol for this compound was found in the reviewed literature. However, a detailed experimental procedure for the synthesis of the closely related Methyl 6-chloro-5-nitronicotinate from 5-nitro-6-hydroxynicotinic acid provides a highly relevant methodological framework. This two-step process involves the formation of an acyl chloride followed by esterification.

Protocol: Synthesis of Methyl 6-chloro-5-nitronicotinate [6]

-

Step 1: Acyl Chloride Formation

-

To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (SOCl₂, 4.7 equivalents), add N,N-Dimethylformamide (DMF, 0.15 equivalents) as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 8 hours.

-

After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.

-

-

Step 2: Esterification

-

Dissolve the concentrated residue from Step 1 in dichloromethane (CH₂Cl₂).

-

Cool the solution to -40°C.

-

Slowly add methanol (1.4 equivalents) to the cooled solution, ensuring the internal temperature does not exceed -30°C.

-

Following the addition of methanol, add an aqueous sodium bicarbonate (NaHCO₃) solution (1 equivalent).

-

Allow the mixture to gradually warm to room temperature.

-

Separate the organic phase and concentrate it under vacuum.

-

Purify the crude product by crystallization from ethanol to yield Methyl 6-chloro-5-nitronicotinate.

-

This protocol can likely be adapted for the synthesis of the target compound by omitting the chlorination step and directly proceeding with esterification of 6-hydroxy-5-nitronicotinic acid under appropriate conditions (e.g., Fischer esterification).

Workflow and Pathway Visualizations

To illustrate the logical flow of the synthesis described above, the following diagram outlines the key transformations.

Caption: Synthetic pathway for Methyl 6-chloro-5-nitronicotinate.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound is a hazardous substance.[1]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

-

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- 1. This compound | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]

- 3. 222970-61-8|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]

- 6. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-hydroxy-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-hydroxy-5-nitronicotinate is a pyridine derivative of interest in medicinal chemistry and pharmaceutical research. Understanding its physicochemical properties, particularly solubility and stability, is fundamental for its development as a potential therapeutic agent. Poor solubility can impede absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. In the absence of extensive publicly available data for this specific molecule, this document details robust experimental protocols for determining these critical parameters. It includes methodologies for solubility assessment in various solvents and comprehensive stability testing under forced degradation and long-term storage conditions, in accordance with established scientific principles and regulatory expectations. The provided workflows and data presentation formats are designed to guide researchers in generating reliable and comparable data essential for advancing drug discovery and development programs.

Solubility Profile of this compound

Currently, there is a lack of publicly available quantitative solubility data for this compound in common pharmaceutical solvents. The structural features of the molecule, including the pyridine ring, hydroxyl, nitro, and methyl ester groups, suggest a degree of polarity that will influence its solubility profile. To address this data gap, a systematic determination of its equilibrium solubility is required. The isothermal shake-flask method is the gold standard for obtaining accurate thermodynamic solubility data.[1]

Data Presentation: Quantitative Solubility

The following table structure should be utilized to present the experimentally determined solubility data for clear and consistent reporting.

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (moles/L) | Method of Analysis |

| e.g., Phosphate Buffer | 25 | 7.4 | HPLC-UV | ||

| e.g., Methanol | 25 | N/A | HPLC-UV | ||

| e.g., Ethanol | 25 | N/A | HPLC-UV | ||

| e.g., DMSO | 25 | N/A | HPLC-UV | ||

| e.g., Polyethylene Glycol 400 | 25 | N/A | HPLC-UV |

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol details the steps for determining the equilibrium solubility of this compound.

1.2.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

1.2.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to permit the sedimentation of the excess solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles.

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated stability-indicating HPLC-UV method to determine the concentration of this compound. A C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common starting point for pyridine derivatives.[2]

-

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

Stability Profile of this compound

The chemical stability of an active pharmaceutical ingredient is a critical attribute that can influence its safety, efficacy, and shelf-life.[3] Stability testing involves subjecting the compound to a variety of environmental conditions to identify potential degradation pathways and products.[3] This section outlines the protocols for forced degradation studies and long-term stability assessment.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish the specificity of the analytical method.[4]

2.1.1. Experimental Protocols for Forced Degradation

A validated stability-indicating HPLC method is essential for these studies to separate and quantify the parent compound and its degradation products.

-

Acid Hydrolysis:

-

Prepare a solution of this compound in 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours).

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of the compound in 0.1 M NaOH.

-

Incubate at a controlled temperature (e.g., room temperature or 40 °C), monitoring for degradation.

-

At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Monitor the degradation over time by withdrawing samples for direct HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a vial.

-

Expose the solid to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber.

-

At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

-

-

Photostability:

-

Expose both a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze the samples by HPLC to assess the extent of photodegradation.

-

2.1.2. Data Presentation: Forced Degradation Studies

| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants |

| 0.1 M HCl, 60 °C | 72 | 100.0 | |||

| 0.1 M NaOH, 40 °C | 24 | 100.0 | |||

| 3% H₂O₂, RT | 72 | 100.0 | |||

| Solid, 80 °C | 168 | 100.0 | |||

| Photolytic (ICH Q1B) | - | 100.0 |

Long-Term Stability

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.[3]

2.2.1. Experimental Protocol for Long-Term Stability

-

Sample Preparation: Package the solid this compound in containers that simulate the proposed storage system.

-

Storage Conditions: Place the samples in stability chambers set to long-term storage conditions (e.g., 25 °C / 60% RH) and accelerated conditions (e.g., 40 °C / 75% RH).

-

Testing Frequency: Test the samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[3]

-

Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating HPLC method.

2.2.2. Data Presentation: Long-Term Stability

| Storage Condition | Time (months) | Appearance | Assay (%) | Individual Impurity (%) | Total Impurities (%) |

| 25 °C / 60% RH | 0 | White Powder | 99.8 | < 0.1 | 0.2 |

| 3 | |||||

| 6 | |||||

| 12 | |||||

| 40 °C / 75% RH | 0 | White Powder | 99.8 | < 0.1 | 0.2 |

| 3 | |||||

| 6 |

Visualizations: Stability Assessment Workflows

Conclusion

References

An In-depth Technical Guide to the Potential Tautomers of Methyl 6-hydroxy-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential tautomeric forms of Methyl 6-hydroxy-5-nitronicotinate. While specific experimental data for this compound is limited in public literature, this document extrapolates from well-established principles of tautomerism in related heterocyclic systems, namely hydroxypyridines and nitro compounds. The guide covers the theoretical basis for the existence of different tautomers, detailed experimental protocols for their characterization, and computational approaches for predicting their relative stabilities. All quantitative data from analogous systems is summarized for comparative purposes, and key concepts are illustrated with diagrams generated using the DOT language.

Introduction

This compound, with the molecular formula C₇H₆N₂O₅, is a substituted pyridine derivative.[1] Its structure incorporates functionalities known to exhibit tautomerism: a hydroxyl group on a pyridine ring and a nitro group. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is of critical importance in drug discovery and development as different tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, and receptor binding affinity, which in turn affect a drug's pharmacokinetic and pharmacodynamic profile.[2]

The IUPAC name for this compound is methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate, which suggests a preference for the pyridone tautomer.[1] This guide will delve into the potential tautomeric equilibria at play.

Potential Tautomeric Forms

This compound can theoretically exist in several tautomeric forms due to two primary types of tautomerism:

-

Lactam-Lactim Tautomerism (Keto-Enol Tautomerism in Heterocycles): This is the most significant tautomerism for this molecule, involving the interconversion between a 6-hydroxypyridine (lactim or enol form) and a 6-pyridone (lactam or keto form).

-

Nitro-Aci-Nitro Tautomerism: This involves the migration of a proton, typically from an adjacent carbon atom, to one of the oxygen atoms of the nitro group, forming an aci-nitro or nitronic acid tautomer.

Based on these principles, the following key tautomers of this compound are proposed:

-

Tautomer A: this compound (Hydroxypyridine form)

-

Tautomer B: Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate (Pyridone form)

-

Tautomer C: Methyl 6-hydroxy-5-(aci-nitro)nicotinate (Aci-nitro form)

The equilibrium between these forms is influenced by factors such as solvent polarity, temperature, and pH.

Caption: Proposed tautomeric equilibria for this compound.

Experimental Characterization of Tautomers

The identification and quantification of tautomers in equilibrium are achieved through various spectroscopic and analytical techniques. The following are standard experimental protocols applicable to the study of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of tautomers in solution.

-

¹H NMR: The chemical shifts of protons are highly sensitive to the electronic environment. Key diagnostic signals include the N-H proton in the pyridone form (typically broad and downfield) versus the O-H proton in the hydroxypyridine form. Aromatic proton shifts also differ significantly between the two ring systems.

-

¹³C NMR: The chemical shift of the carbonyl carbon (C=O) in the pyridone tautomer is a key indicator, typically appearing in the range of 160-180 ppm. This signal is absent in the hydroxypyridine form, which instead shows a C-OH signal at a different chemical shift.

-

¹⁵N NMR: This technique can directly probe the nitrogen environment, distinguishing between a pyridine-type nitrogen and an amide-type nitrogen.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of the compound in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Record ¹H, ¹³C, and ¹⁵N NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (K_t) can be calculated from the ratio of the integrals. For slow exchange regimes, distinct sets of signals for each tautomer will be observed. In cases of fast exchange, averaged signals will be seen, and variable temperature NMR studies may be required to slow the exchange and resolve the individual tautomer signals.[3][4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within a molecule, which differ between tautomers. The pyridone and hydroxypyridine forms will have distinct absorption maxima (λ_max).

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., cyclohexane, ethanol, water) in quartz cuvettes.

-

Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups and can readily distinguish between the keto and enol forms.

-

Pyridone (Keto) Form: Characterized by a strong C=O stretching vibration (ν_C=O) typically in the range of 1650-1690 cm⁻¹ and an N-H stretching vibration (ν_N-H) around 3400 cm⁻¹.

-

Hydroxypyridine (Enol) Form: Characterized by a broad O-H stretching vibration (ν_O-H) around 3200-3600 cm⁻¹ and the absence of a C=O stretch in the aforementioned region.

Experimental Protocol for IR Analysis:

-

Sample Preparation: Prepare samples for analysis in the solid state (e.g., as a KBr pellet) and in solution using solvents that are transparent in the regions of interest (e.g., CCl₄, CHCl₃).

-

Data Acquisition: Record the IR spectra using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic stretching frequencies for the C=O, N-H, and O-H groups to determine the predominant tautomeric form in the solid state and in different solutions.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information of the tautomeric form present in the solid state.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions. This will definitively show the location of the proton (on the nitrogen for the pyridone or on the oxygen for the hydroxypyridine).[10][11][12]

Computational Analysis

In the absence of direct experimental data, computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the relative stabilities of tautomers.

Computational Protocol:

-

Structure Optimization: The geometries of all potential tautomers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: The electronic energies of the optimized structures are calculated. Solvation effects can be included using a polarizable continuum model (PCM).

-

Thermodynamic Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Relative Stability Prediction: The relative Gibbs free energies (ΔG) of the tautomers are compared to predict their relative populations and the tautomeric equilibrium constant (K_t = exp(-ΔG/RT)).[13][14][15]

Caption: A typical workflow for the computational analysis of tautomerism.

Data Summary and Discussion

While quantitative data for this compound is not available, data from analogous compounds strongly suggests the predominance of the pyridone tautomer. The equilibrium between 2-hydroxypyridine and 2-pyridone is highly dependent on the solvent.[10][16] A study on the closely related 2-hydroxy-5-nitropyridine found that the keto tautomer (5-nitro-2-pyridone) is favored by approximately 0.86–1.35 kcal/mol in the gas phase, as determined by DFT calculations.[15] Experimental NMR data for this compound in DMSO-d₆ was also more consistent with the keto form.[15]

Table 1: Tautomeric Equilibrium Data for Analogous Compounds

| Compound | Method | Solvent/Phase | Predominant Tautomer | ΔE or K_eq | Reference |

| 2-Hydroxypyridine | Microwave Spectroscopy | Gas Phase | 2-Hydroxypyridine | ΔE ≈ 3 kJ/mol | [17] |

| 2-Hydroxypyridine | Various | Water | 2-Pyridone | K_eq ≈ 900 | [17] |

| 2-Hydroxypyridine | Various | Cyclohexane | Comparable amounts | - | [17] |

| 2-Hydroxy-5-nitropyridine | DFT (B3LYP/6-311++G(d,p)) | Gas Phase | 5-Nitro-2-pyridone | ΔE ≈ 0.86-1.35 kcal/mol | [15] |

| 2-Hydroxy-5-nitropyridine | NMR | DMSO-d₆ | 5-Nitro-2-pyridone | - | [15] |

The nitro group is a strong electron-withdrawing group, which is expected to increase the acidity of the N-H proton in the pyridone form and stabilize this tautomer through resonance. The presence of the methyl ester at the 3-position is not expected to significantly alter this preference.

The nitro-aci-nitro tautomerism is generally less favorable for nitroarenes compared to nitroalkanes, as it disrupts the aromaticity of the ring. It typically requires a strong base to deprotonate an adjacent C-H bond. In this molecule, proton transfer from the hydroxyl group to the nitro group to form the aci-nitro tautomer is a possibility but is likely to be a minor contributor to the overall equilibrium under neutral conditions.

Conclusion

Based on the extensive literature on hydroxypyridine and nitropyridine tautomerism, it is highly probable that This compound exists predominantly as the pyridone tautomer (Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate) , especially in the solid state and in polar solvents. The hydroxypyridine form may be present in appreciable amounts in non-polar solvents, and the aci-nitro form is expected to be a minor species.

For drug development purposes, it is crucial to experimentally characterize the tautomeric forms of this molecule under relevant physiological conditions using the protocols outlined in this guide. The distinct properties of the potential tautomers could have significant implications for its biological activity and formulation. Computational studies can provide valuable initial insights to guide these experimental investigations.

References

- 1. This compound | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. squ.elsevierpure.com [squ.elsevierpure.com]

- 16. wuxibiology.com [wuxibiology.com]

- 17. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 6-hydroxy-5-nitronicotinate: A Versatile Heterocyclic Scaffold for Drug Discovery and Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, Methyl 6-hydroxy-5-nitronicotinate is emerging as a heterocyclic building block of significant interest. Its unique substitution pattern, featuring hydroxyl, nitro, and methyl ester functionalities on a pyridine core, offers a versatile platform for the synthesis of a wide array of complex molecules, including novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and potential applications. It includes experimental protocols derived from the synthesis of its precursors and related compounds, quantitative data where available, and visualizations of its synthetic pathways and potential transformations.

Physicochemical Properties

This compound, with the molecular formula C₇H₆N₂O₅, exists as a yellow to orange crystalline solid.[1] Its structure is characterized by a pyridine ring substituted with a methyl carboxylate group at the 3-position, a nitro group at the 5-position, and a hydroxyl group at the 6-position. This arrangement of electron-withdrawing and electron-donating groups contributes to its unique reactivity and potential for diverse chemical modifications.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₅ | [2] |

| Molecular Weight | 198.13 g/mol | [2] |

| IUPAC Name | methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | [2] |

| CAS Number | 222970-61-8 | [2] |

| Appearance | Yellow to orange crystalline solid | [1] |

| XLogP3 | -0.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis of this compound

Step 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid

The synthesis of 6-Hydroxy-5-nitronicotinic acid is typically achieved through the nitration of 6-hydroxynicotinic acid. Several methods have been reported, with variations in the nitrating agents and reaction conditions.

Experimental Protocol for Nitration of 6-Hydroxynicotinic Acid (Method 1) [3]

-

Materials: 6-hydroxynicotinic acid (15 g), concentrated sulfuric acid (45 mL), fuming nitric acid (10.4 mL), ice.

-

Procedure:

-

To a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) at 0°C, add fuming nitric acid (10.4 mL) dropwise.

-

Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.

-

Pour the mixture into a mixture of ice and water.

-

Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain 6-Hydroxy-5-nitronicotinic acid.

-

-

Yield: 8.63 g (light yellow solid).[3]

Experimental Protocol for Nitration of 6-Hydroxynicotinic Acid (Method 2) [3]

-

Materials: 6-hydroxynicotinic acid (30 g, 0.217 mol), concentrated sulfuric acid (50 mL), 1:1 mixture of nitric acid and concentrated sulfuric acid (60 mL), ice.

-

Procedure:

-

To a solution of 6-hydroxynicotinic acid (30 g) in concentrated sulfuric acid (50 mL), add a 1:1 mixture of nitric acid and concentrated sulfuric acid (60 mL) below 20°C.

-

Stir the mixture at room temperature for 1 hour, then heat to 80°C for 4 hours.

-

Pour the mixture onto ice.

-

Collect the precipitate and dry to yield the title compound.

-

-

Yield: 14.2 g (36%, yellow amorphous solid).[3]

Table 2: Summary of Synthesis Methods for 6-Hydroxy-5-nitronicotinic Acid

| Method | Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| 1 | 6-hydroxynicotinic acid | Fuming nitric acid, Concentrated sulfuric acid | 0°C to 45°C, 3 hours | Not specified, 8.63 g product from 15 g starting material | [3] |

| 2 | 6-hydroxynicotinic acid | 1:1 Nitric acid/Sulfuric acid | <20°C to 80°C, 5 hours | 36% | [3] |

| 3 | 6-hydroxynicotinic acid | Red fuming nitric acid | 50°C for 8 hours, then 80°C | Not specified | [3] |

Step 2: Esterification of 6-Hydroxy-5-nitronicotinic Acid

The conversion of the carboxylic acid to its methyl ester can be achieved through Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established method. A general procedure for a similar transformation, the synthesis of Methyl 6-chloro-5-nitronicotinate from 5-nitro-6-hydroxynicotinic acid, provides a strong basis for the desired protocol.

Inferred Experimental Protocol for Fischer Esterification

-

Materials: 6-Hydroxy-5-nitronicotinic acid, Methanol, Concentrated Sulfuric Acid (catalyst), Sodium Bicarbonate solution, Dichloromethane (or other suitable organic solvent).

-

Procedure:

-

Suspend 6-Hydroxy-5-nitronicotinic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

The overall synthetic pathway is depicted in the following diagram:

Caption: Synthetic pathway to this compound.

Applications as a Heterocyclic Building Block

The strategic placement of reactive functional groups makes this compound a valuable intermediate for the synthesis of more complex heterocyclic systems. The pyridine core, activated by the nitro group, is amenable to nucleophilic aromatic substitution, while the hydroxyl and ester groups provide handles for further derivatization.

One of the most promising applications is in the synthesis of fused pyrazolo[3,4-b]pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as kinase inhibitors and anti-inflammatory agents.

While a direct synthesis of pyrazolo[3,4-b]pyridines from this compound has not been explicitly detailed in the available literature, a general synthetic strategy can be proposed. This would likely involve the conversion of the 6-hydroxyl group to a better leaving group (e.g., a chloro group), followed by reaction with a substituted hydrazine.

Proposed Synthetic Workflow for Pyrazolo[3,4-b]pyridine Derivatives

References

An In-depth Technical Guide to the Predicted Reactivity Profile of Methyl 6-hydroxy-5-nitronicotinate

Introduction

Methyl 6-hydroxy-5-nitronicotinate is a substituted pyridine derivative with the molecular formula C₇H₆N₂O₅. Its structure incorporates several key functional groups that dictate its chemical behavior: a pyridine ring, a hydroxyl group at the 6-position, a nitro group at the 5-position, and a methyl ester at the 3-position. The interplay of these groups, particularly the electron-withdrawing nature of the nitro group and the pyridine nitrogen, alongside the potential for tautomerism of the 6-hydroxypyridine moiety, suggests a rich and varied reactivity profile. This document aims to provide a comprehensive theoretical overview of this profile for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from computational predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₅ | PubChem |

| Molecular Weight | 198.13 g/mol | PubChem |

| CAS Number | 222970-61-8 | PubChem |

| Predicted XLogP3 | -0.2 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 6 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

Predicted Reactivity Profile

The reactivity of this compound can be analyzed by considering the reactions at each of its key functional moieties.

The 6-hydroxypyridine core of the molecule is expected to exist in equilibrium with its pyridone tautomer, 6-oxo-1,6-dihydropyridine. In many cases, the pyridone form is the major tautomer in solution and in the solid state due to its amide-like stability and potential for hydrogen bonding.[1][2][3] The equilibrium between these two forms is crucial as it influences the aromaticity and subsequent reactivity of the ring.

References

In-Depth Technical Guide: Safety and Handling of Methyl 6-hydroxy-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 6-hydroxy-5-nitronicotinate (CAS No. 222970-61-8). The information presented is intended for use by trained professionals in a laboratory or drug development setting. As toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle it with the utmost caution, treating it as a substance with significant potential hazards.[1]

Chemical and Physical Properties

Limited quantitative data is available for this compound. The following table summarizes the known physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₅ | PubChem[2], Angene Chemical[1] |

| Molecular Weight | 198.13 g/mol | PubChem[2], Angene Chemical[1] |

| Appearance | Solid | Angene Chemical[1] |

| Boiling Point | 365.4 °C at 760 mmHg | Angene Chemical[1] |

| CAS Number | 222970-61-8 | PubChem[2], Angene Chemical[1] |

| IUPAC Name | methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | PubChem[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary and most severe hazard identified is its potential to cause severe skin burns and eye damage.[1][2]

GHS Classification

The following table outlines the Globally Harmonized System (GHS) classification for this compound.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage |

| Danger |

Source: ECHA C&L Inventory, Angene Chemical SDS[1][2]

Summary of Hazards

-

Primary Hazard: Corrosive. Causes severe skin burns and eye damage upon contact.[1][2]

-

Toxicological Data Gaps: The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Specific target organ toxicity, carcinogenicity, mutagenicity, and reproductive toxicity data are not available.[1]

-

Ecological Hazard: No data is available on the ecological effects of this compound.[1] It is recommended to prevent its release into the environment.[1]

Safe Handling and Storage

Due to the corrosive nature of this compound and the lack of comprehensive toxicity data, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A complete barrier between the researcher and the chemical must be established.[3]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

-

Skin Protection:

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][4]

-

Body Protection: Wear a lab coat. For protocols with a higher risk of splash or dust generation, a chemical-resistant apron or suit is recommended.[1][4]

-

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][3] If a fume hood is not available, a fit-tested N95 respirator is the minimum requirement for handling solids. For volatile substances or when aerosol generation is likely, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), is necessary.[3]

Engineering Controls

-

All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Safety showers and eyewash stations must be readily accessible in the immediate work area.

Storage

-

Store in a cool, dry place away from incompatible materials.[1][4]

-

Keep containers tightly closed in a dry and well-ventilated place.[1]

-

Store at room temperature.[1]

-

Containers should be stored in secondary containment.[4]

Emergency Procedures

First-Aid Measures

Immediate medical attention is required in all cases of exposure.

-

General Advice: Consult a physician. Show the Safety Data Sheet to the doctor in attendance. Move out of the dangerous area.[1]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: No data available.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: No data available.

-

Hazardous Decomposition Products: No data available.

Experimental Protocols for Safety Assessment

Given that this compound is classified as causing severe skin burns, a key experimental protocol for safety assessment would be an in vitro skin corrosion test. The OECD Test Guideline 431 provides a validated method for this purpose, avoiding the use of live animals.[5][6]

OECD Test Guideline 431: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RhE) Test Method

Objective: To identify corrosive substances and mixtures, and to partially sub-categorize corrosives, without the use of laboratory animals.[5]

Principle: The test is based on the premise that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers. It utilizes a reconstructed human epidermis (RhE) model which mimics the biochemical and physiological properties of the upper layers of human skin. The test material is applied topically to the RhE model, and cell viability is measured after specific exposure times. Corrosive materials are identified by their ability to decrease cell viability below defined threshold levels.[7]

Methodology:

-